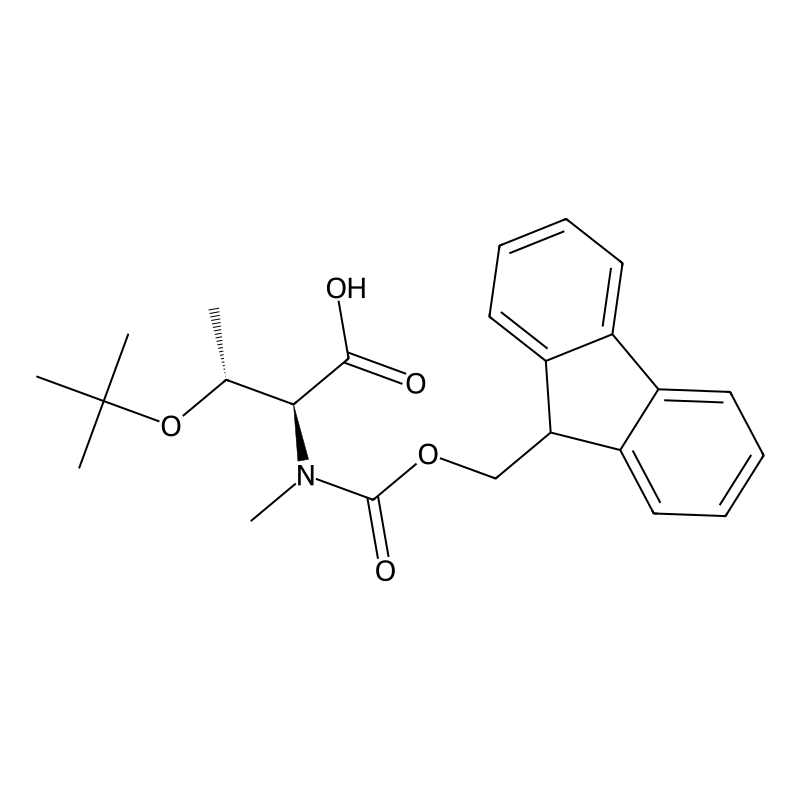

Fmoc-N-Me-Thr(tBu)-OH

Content Navigation

N-methylation enhances peptide stability but causes low coupling yields. Fmoc-N-Me-Thr(tBu)-OH provides high-purity (>98%) for reliable SPPS. • Improves serum stability & in vivo half-life • Rigidifies backbone, increasing target affinity • Minimizes deletion sequences, simplifying purification. Suitable for lead optimization and process scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Fmoc-N-Me-Thr(tBu)-OH is a protected amino acid derivative designed for the strategic incorporation of an N-methylated threonine residue during Fmoc-based solid-phase peptide synthesis (SPPS). N-methylation of the peptide backbone is a key medicinal chemistry strategy used to enhance the pharmacokinetic properties of peptide drug candidates. This modification introduces steric hindrance that can shield the adjacent peptide bond from enzymatic cleavage, restrict backbone flexibility to favor a bioactive conformation, and improve membrane permeability by reducing hydrogen bonding capacity. While the non-methylated analog, Fmoc-Thr(tBu)-OH, is a standard component in SPPS, this N-methylated version provides access to peptides with significantly improved stability and potentially higher receptor affinity.

Research Fit

Fmoc-based solid-phase peptide synthesis (Fmoc/tBu strategy)

Orthogonal tBu side-chain protection compatible with piperidine deprotection

N-α-methyl threonine incorporation for backbone modification studies

References

- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.

- Li, P., Niu, B., & Lin, H. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Peptides, 170, 171123.

- Siano, A., & Irazoqui, A. P. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253–276.

- Balse, P. M. (2008). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate.

Substituting Fmoc-N-Me-Thr(tBu)-OH with its non-methylated counterpart, Fmoc-Thr(tBu)-OH, will produce a fundamentally different final peptide that lacks the primary benefits of N-methylation, namely enhanced resistance to proteolysis and specific conformational constraints. This substitution negates the core strategic reason for selecting the N-methylated building block. Similarly, replacing it with another N-methylated amino acid, such as Fmoc-N-Me-Ala-OH, would alter the side-chain functionality, which is often critical for target recognition and binding. The incorporation of N-methylated residues is known to be synthetically challenging due to the steric hindrance of the secondary amine, often requiring specialized coupling protocols and reagents to achieve acceptable yields. Therefore, using a high-purity, well-characterized building block like Fmoc-N-Me-Thr(tBu)-OH is critical for reproducibility and success, as process deviations can lead to failed synthesis, unlike the more forgiving nature of standard amino acid couplings.

Substitution Risk

Removing N-methylation adds a backbone H-bond donor, altering peptide conformation and hydrogen-bonding network

Unprotected side-chain hydroxyl (Fmoc-N-Me-Thr-OH) may undergo O-acylation, reducing yield and purity

Fmoc-Thr(tBu)-OH lacks N-α-methyl, potentially altering metabolic stability and membrane permeability profiles

References

- Lelievre, D., et al. (2015). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. Chemical Communications, 51(85), 15596–15599.

- Vinogradov, A. A., & Suga, H. (2018). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Journal of the American Chemical Society, 140(45), 15050–15059.

- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.

- Di Gioia, M. L., et al. (2005). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry, 70(10), 4081–4084.

Enhanced Proteolytic Stability

Incorporating an N-methylated residue provides substantial protection against enzymatic degradation, a critical factor for in-vivo half-life. In a model pentapeptide, substitution with a single N-methylated amino acid increased the proteolytic half-life threefold when exposed to the elastase enzyme. In a separate study on a G-protein binding peptide, N-methylation at specific sites near a trypsin cleavage location resulted in a 72-fold to over 1000-fold increase in resistance to proteolysis compared to the non-methylated parent peptide.

| Evidence Dimension | Proteolytic Half-Life (τ1/2) |

| Target Compound Data | 72-fold to >1000-fold increase in τ1/2 vs. trypsin; 3-fold increase in τ1/2 vs. elastase. |

| Comparator Or Baseline | Unmodified (non-methylated) parent peptide with a standard amide bond. |

| Quantified Difference | Up to three orders of magnitude improvement in stability against enzymatic cleavage. |

| Conditions | In-vitro digestion assays using proteases such as trypsin and elastase on N-methylated vs. non-methylated peptide analogs. |

This directly translates to a longer circulation half-life for peptide therapeutics, reducing dosing frequency and improving therapeutic efficacy.

Coupling Performance in SPPS

The coupling of N-methylated amino acids is notoriously difficult compared to their non-methylated counterparts due to the steric hindrance of the secondary amine. Standard coupling reagents are often inefficient, leading to incomplete reactions and deletion sequences. Successful incorporation typically requires stronger, more specialized coupling reagents (e.g., HATU, COMU), potentially longer reaction times, and double coupling protocols. This difficultly places a premium on the purity and quality of the Fmoc-N-Me-Thr(tBu)-OH precursor to minimize side reactions and ensure maximal yield of the target peptide.

| Evidence Dimension | Coupling Reaction Efficiency |

| Target Compound Data | Requires optimized conditions: stronger coupling reagents (HATU, etc.), longer reaction times, or double coupling to achieve high conversion. |

| Comparator Or Baseline | Standard Fmoc-amino acids (e.g., Fmoc-Thr(tBu)-OH), which typically achieve >99% coupling efficiency under standard conditions (e.g., HBTU/DIPEA). |

| Quantified Difference | Qualitatively lower reactivity, necessitating more stringent process conditions and higher quality control. |

| Conditions | Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycles. |

For a process-sensitive step, starting with a high-purity, well-defined monomer is critical to avoid yield loss and complex purification challenges downstream.

Conformational Stabilization

N-methylation removes a hydrogen bond donor and restricts the rotation around the Cα-C bond, significantly constraining the peptide backbone's conformational freedom. This constraint can be used to 'lock' a peptide into a specific three-dimensional shape, such as a β-turn, that is required for high-affinity binding to a biological target. Studies on somatostatin analogues have shown that N-methylation can stabilize the bioactive conformation, leading to potent activity. This pre-organization of the peptide structure reduces the entropic penalty of binding, often leading to improved affinity and receptor selectivity.

| Evidence Dimension | Backbone Conformational Flexibility |

| Target Compound Data | Restricted dihedral angle rotation; favors specific secondary structures. |

| Comparator Or Baseline | Non-methylated peptide backbone, which is significantly more flexible and exists in a wider range of conformations in solution. |

| Quantified Difference | N/A (Qualitative structural impact) |

| Conditions | Aqueous solution or upon binding to a receptor. |

This provides a rational design tool to increase a peptide's binding affinity and selectivity, which are critical for developing effective and safe therapeutics.

Extended Half-Life Peptides

This building block is the right choice when the primary project goal is to mitigate the rapid in-vivo clearance of a peptide lead candidate. By replacing a key threonine residue with its N-methylated version, the resulting peptide can gain substantial resistance to cleavage by serum proteases, directly extending its circulation time and therapeutic window.

Constrained Peptides for High Affinity

For projects focused on optimizing lead compounds in drug discovery, Fmoc-N-Me-Thr(tBu)-OH can be used to rigidify the peptide backbone. This is particularly useful for locking the peptide into a bioactive conformation, which can significantly enhance binding affinity and selectivity for its target receptor, a key step in transforming a peptide hit into a viable drug candidate.

Purity-Critical Peptide Manufacturing

In process development and scale-up manufacturing, where reproducibility and yield are critical, this high-quality monomer is essential. The known synthetic difficulty of incorporating N-methylated residues means that the process is highly sensitive to the quality of the starting material. Using this compound is appropriate for syntheses where minimizing deletion sequences and simplifying downstream purification are key economic and quality drivers.

Application Fit

References

- Drueckhammer, D. G., et al. (2011). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 6(2), 187–195.

- Lelievre, D., et al. (2015). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. Chemical Communications, 51(85), 15596–15599.

- Vinogradov, A. A., & Suga, H. (2018). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Journal of the American Chemical Society, 140(45), 15050–15059.

- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types